N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is a chemical compound with a complex structure that includes both dichlorophenyl and dimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2,4-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and dimethylphenoxy groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H16Cl2N2O2 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-3-6-16(12(2)7-11)23-10-17(22)21-20-9-13-4-5-14(18)8-15(13)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
HAKPXLVTKGNSHN-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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